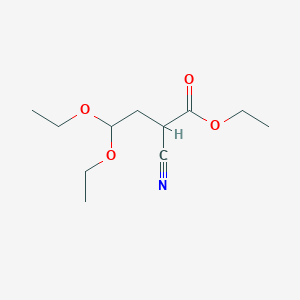

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and related compounds typically involves reactions like the Arbuzov reaction, which is a method used for the synthesis of phosphonates from halides and trialkyl phosphites. For instance, ethyl chloroacetate and triethyl phosphate have been reacted to obtain intermediates which then react with 2-bromopropane to yield the target compound with an overall yield of 79.1% (C. Nhu, 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds related to ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate often involves X-ray crystallography, NMR, IR, and UV spectroscopy to determine their conformation, bond lengths, and stereochemistry. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's structure was elucidated through such methods, revealing its enamine tautomer form and the stereochemistry around its double bond (James E. Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and its derivatives participate in a variety of chemical reactions, including the Arbuzov reaction, Michael addition, and reactions involving nucleophilic substitution. These reactions are crucial for synthesizing a wide range of phosphonate-containing compounds, which have applications in medicinal chemistry and material science. For instance, Michael addition of various nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate yielded 2-diethoxyphosphoryl-4-nitroalkanoates (E. Blaszczyk et al., 2004).

Aplicaciones Científicas De Investigación

1. Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano[3,4-b]furan-5-carboxylic Acid Ester

- Application Summary: This compound selectively enters electrophilic substitution reactions at position 2. The reactions include aminomethylation, chloromethylation, and acetylation .

- Methods of Application: The obtained 2-chloromethyl derivative interacts with O-, S- and N-nucleophiles .

- Results or Outcomes: A 4-substituted 1,2,3-thiadiazole ring was formed under the conditions of the Hurd–Mori reaction .

2. {4-[(N-substituted amino)-(diethoxyphosphoryl)methyl]phenyl}boronic acids

- Application Summary: These compounds are of interest due to their potential applications in medicine, agriculture, and industrial chemistry .

- Methods of Application: The synthesis involves the formation of C—P bonds and the structural characterization of the resulting compounds .

- Results or Outcomes: The geometric parameters in these compounds are comparable to those of the previously reported ethyl [(n-butylammonio)(2-hydroxyphenyl)methyl]-phosphonate .

3. 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate

- Application Summary: This compound can be obtained using known protocols, but they are non-efficient, and the overall yield of product 4 was 1% .

- Methods of Application: A new approach towards the compound 4 was developed based on a previously developed vinyl esters α,β-homodiarylation method .

- Results or Outcomes: The new approach improved the efficiency of the synthesis .

5. Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano

- Application Summary: This compound selectively enters electrophilic substitution reactions at the α-Position of the Furan Fragment .

- Methods of Application: The obtained 2-chloromethyl derivative interacts with O-, S- and N-nucleophiles .

- Results or Outcomes: A 4-substituted 1,2,3-thiadiazole ring was formed under the conditions of the Hurd–Mori reaction .

6. 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate

- Application Summary: This compound can be obtained using known protocols, but they are non-efficient, and the overall yield of product 4 was 1% .

- Methods of Application: A new approach towards the compound 4 was developed based on a previously developed vinyl esters α,β-homodiarylation method .

- Results or Outcomes: The new approach improved the efficiency of the synthesis .

5. Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano

- Application Summary: This compound selectively enters electrophilic substitution reactions at the α-Position of the Furan Fragment .

- Methods of Application: The obtained 2-chloromethyl derivative interacts with O-, S- and N-nucleophiles .

- Results or Outcomes: A 4-substituted 1,2,3-thiadiazole ring was formed under the conditions of the Hurd–Mori reaction .

6. 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate

- Application Summary: This compound can be obtained using known protocols, but they are non-efficient, and the overall yield of product 4 was 1% .

- Methods of Application: A new approach towards the compound 4 was developed based on a previously developed vinyl esters α,β-homodiarylation method .

- Results or Outcomes: The new approach improved the efficiency of the synthesis .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

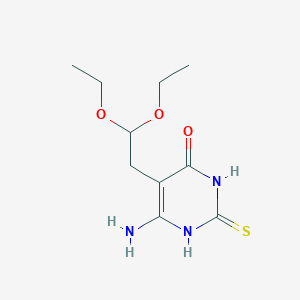

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)